molecular formula C19H13BrClN5O2S B2598112 N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 403732-32-1

N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2598112
CAS No.: 403732-32-1
M. Wt: 490.76
InChI Key: PRWXEYGDKMBACY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.

    Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where the 4-chlorophenyl group is introduced to the pyrazolopyrimidine core.

    Thioacetamide linkage formation: This step involves the reaction of the intermediate with thioacetamide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the phenyl rings.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-((5-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((5-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Uniqueness

N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The specific arrangement of these atoms and the pyrazolopyrimidine core contribute to its distinct properties compared to similar compounds.

Properties

CAS No.

403732-32-1

Molecular Formula

C19H13BrClN5O2S

Molecular Weight

490.76

IUPAC Name

N-(4-bromophenyl)-2-[[5-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H13BrClN5O2S/c20-11-1-5-13(6-2-11)23-16(27)10-29-19-24-17-15(9-22-25-17)18(28)26(19)14-7-3-12(21)4-8-14/h1-9H,10H2,(H,22,25)(H,23,27)

InChI Key

PRWXEYGDKMBACY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=C(C=C4)Cl)Br

solubility

not available

Origin of Product

United States

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